molecular formula C11H20N2OS B13272041 4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol

4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol

Cat. No.: B13272041
M. Wt: 228.36 g/mol
InChI Key: QIJGYTAQTJCYIJ-UHFFFAOYSA-N
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Description

4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with 4-methylpentan-1-amine under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H20N2OS

Molecular Weight

228.36 g/mol

IUPAC Name

4-methyl-2-[1-(1,3-thiazol-2-yl)ethylamino]pentan-1-ol

InChI

InChI=1S/C11H20N2OS/c1-8(2)6-10(7-14)13-9(3)11-12-4-5-15-11/h4-5,8-10,13-14H,6-7H2,1-3H3

InChI Key

QIJGYTAQTJCYIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NC(C)C1=NC=CS1

Origin of Product

United States

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